N-methyl-2,3-dihydro-1H-inden-2-amine (NM-2-AI): A Technical Guide on the Mechanism of Action
N-methyl-2,3-dihydro-1H-inden-2-amine (NM-2-AI): A Technical Guide on the Mechanism of Action
Introduction
N-methyl-2,3-dihydro-1H-inden-2-amine (NM-2-AI), also known as N-methyl-2-aminoindane, is a psychoactive substance belonging to the 2-aminoindane class of compounds.[1][2] Structurally, it is a rigid analogue of methamphetamine and the N-methylated derivative of 2-aminoindane (2-AI).[1][2][3] As a member of the aminoindane family, which has been explored for biological effects since the 1980s, NM-2-AI has appeared on the new psychoactive substances (NPS) market, sold online as a research chemical or designer drug.[4][5] While data remains limited, in vitro and in vivo studies have begun to elucidate its complex pharmacological profile. This document provides a detailed technical overview of the mechanism of action of NM-2-AI, intended for researchers, scientists, and drug development professionals.
Pharmacodynamics: Primary Mechanism and Receptor Interactions
The primary mechanism of action for NM-2-AI is as a selective norepinephrine (B1679862) releasing agent and reuptake inhibitor.[1] Unlike its parent compound 2-AI, which is a substrate for both the norepinephrine transporter (NET) and the dopamine (B1211576) transporter (DAT), NM-2-AI demonstrates high selectivity for the norepinephrine system.[1][6][7][8] In vitro studies show that it does not induce the release of dopamine or serotonin (B10506), even at high concentrations (100 μM).[1]
Beyond its primary action on the NET, NM-2-AI exhibits a complex polypharmacology, interacting with several other receptor systems. It functions as an agonist at the trace amine-associated receptor 1 (TAAR1) and the alpha-2A (α2A) adrenergic receptor.[1] Additionally, it shows binding affinity for the 5-HT1A and 5-HT2A serotonin receptors.[1] This multifaceted receptor profile suggests a more nuanced physiological effect than a simple stimulant.
In vivo studies in mice indicate that the primary active metabolite of NM-2-AI is 2-aminoindane (2-AI), which itself has stimulant properties.[3][9][10] This metabolic conversion is a critical aspect of its overall pharmacological activity following administration.
Quantitative Pharmacological Data
The following table summarizes the known in vitro binding affinities and functional potencies of N-methyl-2,3-dihydro-1H-inden-2-amine at various molecular targets.
| Target | Parameter | Value (μM) | Reference |
| Norepinephrine Transporter (NET) | IC₅₀ | 2.4 | [1] |
| Alpha-2A Adrenergic Receptor (α₂ₐ) | Kᵢ | 0.49 | [1] |
| Trace Amine-Associated Receptor 1 (TAAR1) | EC₅₀ | 3.3 | [1] |
| 5-HT1A Receptor | Kᵢ | 3.6 | [1] |
| 5-HT2A Receptor | Kᵢ | 5.4 | [1] |
| Dopamine Transporter (DAT) | Release | Inactive | [1] |
| Serotonin Transporter (SERT) | Release | Inactive | [1] |
Signaling Pathways and Molecular Interactions
The interaction of NM-2-AI with monoamine transporters and other receptors initiates a cascade of downstream signaling events. The following diagrams illustrate these key interactions.
Experimental Protocols
The quantitative data presented were generated using established in vitro pharmacological assays. Below are detailed methodologies representative of those used to characterize compounds like NM-2-AI.
Monoamine Transporter Uptake Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the reuptake of a monoamine neurotransmitter from the extracellular space.
-
Cell Culture: Human Embryonic Kidney 293 (HEK 293) cells are stably transfected with the DNA sequence for the human norepinephrine transporter (hNET). Cells are cultured in appropriate media until they reach confluence.
-
Assay Preparation: Cells are harvested and plated into 96-well microplates. They are washed with Krebs-Ringer-HEPES (KRH) buffer.
-
Inhibition: Cells are pre-incubated for 10-20 minutes with varying concentrations of NM-2-AI or a reference inhibitor (e.g., desipramine).
-
Substrate Addition: A radiolabeled substrate, such as [³H]norepinephrine, is added to each well at a concentration near its Kₘ value for the transporter. The incubation proceeds for a short period (e.g., 10 minutes) at 37°C.
-
Termination and Lysis: The uptake reaction is terminated by rapidly washing the cells with ice-cold KRH buffer to remove the extracellular radiolabeled substrate. A lysis buffer is then added to disrupt the cells.
-
Quantification: The lysate is transferred to a scintillation vial with a scintillation cocktail. The amount of radioactivity taken up by the cells is measured using a scintillation counter.
-
Data Analysis: The results are expressed as a percentage of inhibition relative to control wells (no inhibitor). The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Monoamine Release Assay
This assay measures the ability of a test compound to induce the efflux of monoamines from cells, a hallmark of releasing agents.
-
Cell Culture and Preparation: As with the uptake assay, HEK 293 cells expressing the relevant human monoamine transporter (e.g., hNET) are used.
-
Loading: Cells are pre-loaded by incubating them with a radiolabeled monoamine (e.g., [³H]norepinephrine) for 30-60 minutes at 37°C.
-
Washing: The cells are washed multiple times with buffer to remove any extracellular radiolabel.
-
Induction of Release: A buffer containing various concentrations of NM-2-AI is added to the cells and incubated for 30 minutes at 37°C. A known releasing agent (e.g., amphetamine) is used as a positive control.
-
Quantification: The supernatant (containing released radiolabel) is collected and measured via scintillation counting. The remaining radioactivity in the cells is also measured after lysis.
-
Data Analysis: Release is calculated as the percentage of total radioactivity that was released into the supernatant. EC₅₀ values are calculated from the concentration-response curves.
Receptor Binding Assay
This protocol determines the affinity (Kᵢ) of a compound for a specific receptor through competitive displacement of a known radioligand.
-
Membrane Preparation: Cell membranes are prepared from cells or tissues expressing the target receptor (e.g., α2A-adrenergic receptor). This is typically achieved through homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [³H]RX821002 for α2A receptors) at a concentration near its Kₔ value.
-
Competition: A range of concentrations of the unlabeled test compound (NM-2-AI) is added to compete with the radioligand for binding to the receptor.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter, which traps the membranes.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve. The IC₅₀ is determined, and the Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Metabolism
The metabolic fate of NM-2-AI is a crucial component of its overall activity profile. In vivo studies in rats and mice have identified N-demethylation as a key metabolic pathway, yielding the active metabolite 2-aminoindane (2-AI).[9][10][11] This is significant because 2-AI is a known monoamine releasing agent with activity at both NET and DAT.[7] Therefore, the in vivo effects of NM-2-AI are likely a composite of the actions of the parent compound and its primary metabolite.
Conclusion
N-methyl-2,3-dihydro-1H-inden-2-amine is a pharmacologically complex agent whose primary mechanism of action is the selective inhibition of norepinephrine reuptake and promotion of norepinephrine release.[1] Its activity is further modulated by interactions with α2A-adrenergic, TAAR1, and serotonin receptors. The in vivo biotransformation of NM-2-AI to its active metabolite, 2-aminoindane, adds another layer of complexity, resulting in a pharmacological profile that is a combination of both compounds. This technical overview, based on available scientific literature, provides a foundational understanding of NM-2-AI's mechanism of action for further research and development.
References
- 1. NM-2-AI - Wikipedia [en.wikipedia.org]
- 2. m.psychonautwiki.org [m.psychonautwiki.org]
- 3. Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market - PMC [pmc.ncbi.nlm.nih.gov]
- 4. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 5. Details for Aminoindanes [unodc.org]
- 6. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Aminoindane - Wikipedia [en.wikipedia.org]
- 8. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market | Semantic Scholar [semanticscholar.org]
- 10. Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market | MDPI [mdpi.com]
- 11. The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]
